molecular formula C13H16F3N B2805160 3-Propan-2-yl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 1284173-40-5

3-Propan-2-yl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B2805160
CAS RN: 1284173-40-5
M. Wt: 243.273
InChI Key: XUAVLHBJQNYFGJ-UHFFFAOYSA-N
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Description

3-Propan-2-yl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound that belongs to the class of tetrahydroquinolines. It is commonly referred to as TFPQ and has gained significant attention in scientific research due to its remarkable properties. TFPQ is a potent inhibitor of several enzymes, and its unique structure has led to its application in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

A cornerstone in the research applications of compounds similar to 3-Propan-2-yl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is their synthesis and chemical properties. For example, the regio- and diastereoselective ring-opening of optically pure oxiranes with tetrahydroquinoline derivatives in hexafluoro-2-propanol has shown to be a critical step in the production of potent cholesteryl ester transfer protein (CETP) inhibitors. This process results in compounds with excellent chemical and optical purities, without the need for rare earth metal salt catalysts or column chromatography for purification (Li et al., 2010).

Biological Activity

The biological activity of tetrahydroquinoline derivatives is another significant area of interest. Some synthesized compounds have shown moderate adrenergic blocking and sympatholytic activities, which indicates their potential in developing new therapeutic agents (Aghekyan et al., 2017). Moreover, hybrids of tetrahydroquinoline with ibuprofen have been evaluated for their in vitro antioxidant, antitryptic, and inhibition of albumin denaturation activity, showcasing the versatility of tetrahydroquinoline derivatives in pharmaceutical applications (Manolov et al., 2022).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structural modification of tetrahydroquinoline derivatives to include trifluoromethyl groups has been explored to enhance pharmacological properties. For instance, the introduction of trifluoromethyl groups to tetrahydroquinolines and tetrahydronaphthyridines has been optimized to provide novel compounds with potential therapeutic applications, utilizing a concise one-pot synthesis approach (Johnson et al., 2013).

Catalysis and Synthetic Applications

Tetrahydroquinoline derivatives also play a crucial role in catalysis and synthetic applications. For example, NHC-stabilised Rh nanoparticles have been used in the catalytic hydrogenation of aromatic substrates, demonstrating the utility of tetrahydroquinoline-based compounds in facilitating selective reduction processes (Martinez-Espinar et al., 2017).

properties

IUPAC Name

3-propan-2-yl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c1-8(2)10-5-9-6-11(13(14,15)16)3-4-12(9)17-7-10/h3-4,6,8,10,17H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAVLHBJQNYFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(C=CC(=C2)C(F)(F)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1284173-40-5
Record name 3-propan-2-yl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
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